1-allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an allyl group, a benzimidazole moiety, and a 4-methoxyphenoxy ethyl chain. The benzimidazole unit is critical for biological activity, as it enables interactions with enzymes or receptors through hydrogen bonding and π-π stacking . The 4-methoxyphenoxy ethyl substituent enhances solubility and may improve binding affinity due to the electron-donating methoxy group .
Synthesis: The compound is synthesized via condensation of benzene-1,2-diamine dihydrochloride with intermediates under acidic conditions (4N HCl) at 80°C, followed by basification with ammonia. The product is recrystallized from ethanol, yielding a pure derivative (analogous to methods in ). Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the benzimidazole structure, with a singlet at ~10.8 ppm (NH protons) and a ¹³C signal at 160–165 ppm (imidazole carbons) .
Properties
IUPAC Name |
4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-12-25-16-17(15-22(25)27)23-24-20-6-4-5-7-21(20)26(23)13-14-29-19-10-8-18(28-2)9-11-19/h3-11,17H,1,12-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJIASKNIIBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrolidin-2-one core, a benzimidazole moiety, and an ether functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.41 g/mol. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Core Structure | Pyrrolidin-2-one |
| Functional Groups | Allyl, methoxyphenoxy, benzimidazole |
| Molecular Weight | 320.41 g/mol |
The biological activity of this compound may stem from its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .
- Antimicrobial Activity : Compounds containing benzimidazole and piperidine moieties have been reported to possess antibacterial properties against various pathogens .
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole are effective against several bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
The compound's structural components may enhance its interaction with bacterial cell membranes or inhibit critical metabolic pathways.
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor is noteworthy. A study on similar compounds demonstrated significant inhibition against urease and acetylcholinesterase:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 6.28 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These findings suggest that the compound could be explored further for therapeutic applications in conditions where these enzymes play a pivotal role, such as in Alzheimer's disease or urinary infections .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into their pharmacological profiles:
- Study on Benzimidazole Derivatives : A series of compounds were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the structure significantly influenced their potency .
- Docking Studies : Molecular docking simulations have shown that the compound can form stable complexes with target proteins involved in disease processes, enhancing its potential as a lead compound for drug development.
- Pharmacological Evaluation : In vivo studies are necessary to confirm the efficacy and safety of this compound in clinical settings, following promising in vitro results.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Naphthalene-Thiazole Derivatives (5a–h): Compounds such as 5-phenyl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5a) feature a naphthalene-thiazole group instead of the methoxyphenoxy ethyl chain. The bulky, lipophilic naphthalene moiety enhances membrane permeability but may reduce solubility.
- Piperidine-Butylphenyl Derivatives: The compound 1-(4-butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one incorporates a butylphenyl group and a piperidinyl ethyl chain.
- Dimethylphenoxyethyl-Hydrochloride Derivatives: Derivatives like 1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride () include methyl groups on the phenoxy ring, enhancing metabolic stability. The hydrochloride salt improves solubility, making it suitable for intravenous formulations .
Electronic and Steric Effects
- Methoxy vs.
- Fluorine-Substituted Derivatives: Fluorine-containing analogs (e.g., 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride) leverage fluorine’s electronegativity to enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins .
Pharmacokinetic and Toxicological Profiles
- Solubility and Bioavailability: The methoxyphenoxy ethyl chain in the target compound improves aqueous solubility compared to naphthalene-thiazole derivatives, which are more lipophilic . Piperidine-containing analogs may exhibit longer half-lives due to reduced hepatic clearance .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
